![molecular formula C15H11FN2OS B6481796 N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 899732-73-1](/img/structure/B6481796.png)
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide, often referred to as BFTA, is an organic compound that has been studied for its potential use in laboratory experiments. It is a derivative of acetamide and is composed of a benzothiazole ring and a 4-fluorophenylacetamide moiety. BFTA is an important compound for its ability to act as a ligand for proteins and its potential applications in biochemical and physiological studies.
Scientific Research Applications
- The thiazolo[5,4-d]thiazole moiety, which is part of this compound, possesses appealing features for applications in organic electronics. It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. Researchers have explored thiazolo[5,4-d]thiazole-based materials, especially in the field of organic photovoltaics, due to their potential as semiconductors for plastic electronics .
Organic Electronics and Semiconductors
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-3-1-10(2-4-11)7-15(19)18-12-5-6-13-14(8-12)20-9-17-13/h1-6,8-9H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJUIPWHSIMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide |
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